molecular formula C14H25ClN2O3 B7928445 [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928445
M. Wt: 304.81 g/mol
InChI Key: OTJWCHLUGYWWIY-UHFFFAOYSA-N
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Description

[2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a chloro-acetylamino group attached to a cyclohexyl ring, which is further connected to a methyl-carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:

  • Formation of the Chloro-acetylamino Intermediate:

      Starting Material: Cyclohexylamine

      Reagent: Chloroacetyl chloride

      Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Product: 2-(2-Chloro-acetylamino)-cyclohexylamine

  • Carbamoylation:

      Starting Material: 2-(2-Chloro-acetylamino)-cyclohexylamine

      Reagent: tert-Butyl chloroformate

      Conditions: The reaction is typically performed in an inert solvent such as dichloromethane, under cooling to control the exothermic nature of the reaction.

      Product: this compound

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines or alcohols

      Conditions: Mild to moderate temperatures, often in the presence of a base

      Products: Substituted derivatives of the original compound

  • Hydrolysis:

      Reagents: Water or aqueous acids/bases

      Conditions: Elevated temperatures or prolonged reaction times

      Products: Decomposition into the corresponding amine and carbamic acid derivatives

  • Oxidation and Reduction:

      Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride

      Conditions: Controlled temperatures and reaction times

      Products: Oxidized or reduced forms of the compound, depending on the specific reagents used

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Potential applications in the development of novel materials with specific properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive carbamates.
  • Potential use in the design of enzyme inhibitors or receptor modulators.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Potential applications in the development of coatings, adhesives, and other functional materials.

Mechanism of Action

The mechanism of action of [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is not fully elucidated. it is believed to interact with biological targets through its carbamate moiety, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.

Comparison with Similar Compounds

  • [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid ethyl ester
  • [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid methyl ester
  • [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid isopropyl ester

Uniqueness:

  • The tert-butyl ester moiety in [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and interaction with biological targets.
  • The presence of the chloro-acetylamino group adds to its potential as a versatile intermediate in organic synthesis, offering unique reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)17(4)11-8-6-5-7-10(11)16-12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWCHLUGYWWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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